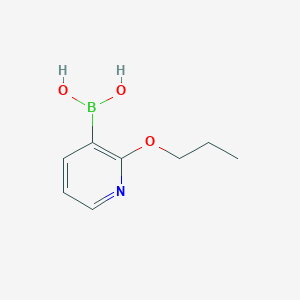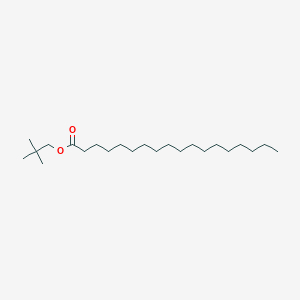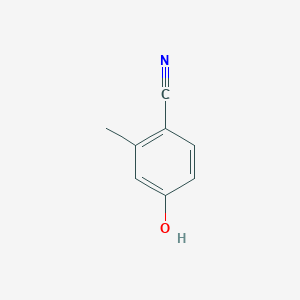
4-Hydroxy-2-methylbenzonitrile
概要
説明
4-Hydroxy-2-methylbenzonitrile is a chemical compound with the molecular formula C8H7NO and a molecular weight of 133.15 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-methylbenzonitrile consists of a benzene ring with a hydroxy group (-OH) and a methyl group (-CH3) attached to it. Additionally, there is a nitrile group (-CN) attached to the benzene ring .
Physical And Chemical Properties Analysis
4-Hydroxy-2-methylbenzonitrile has a predicted boiling point of 297.4±28.0 °C and a predicted density of 1.17±0.1 g/cm3 . It should be stored in an inert atmosphere at room temperature .
科学的研究の応用
-
Chemical Synthesis
- 4-Hydroxy-2-methylbenzonitrile is used in chemical synthesis . It is stored at room temperature and is available in solid form .
- The methods of application or experimental procedures for this compound in chemical synthesis are not specified in the source .
- The outcomes of using this compound in chemical synthesis are also not specified in the source .
-
Synthesis of 4-Hydroxy-2-pyrones
- 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . This review focuses on the methodologies for the synthesis of 4-hydroxy-2-pyrones published over the last 20 years .
- The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds . Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .
- The outcomes of these synthesis methods are not specified in the source .
-
Theoretical Investigations of 3-benzoyl-4-hydroxy-2-methyl-2H-1, 2-benzothiazine
- Theoretical investigations of 3-benzoyl-4-hydroxy-2-methyl-2H-1, 2-benzothiazine (SASA) were conducted . The study used Gaussian (16 W) software to predict optimized geometry, HOMO–LUMO gap, bond length, bond angle, dihedral angle, electronic and vibrational spectra .
- The methods of application or experimental procedures for this study are not specified in the source .
- The outcomes of this study are also not specified in the source .
-
Synthesis of 2-Hydroxy-4-methylbenzonitrile
- 2-Hydroxy-4-methylbenzonitrile is a compound that can be synthesized from 4-Hydroxy-2-methylbenzonitrile .
- The methods of application or experimental procedures for this compound in chemical synthesis are not specified in the source .
- The outcomes of using this compound in chemical synthesis are also not specified in the source .
-
Preparation of 4-hydroxy-2-Methylbenzonitrile
- 4-hydroxy-2-Methylbenzonitrile is a compound that can be prepared from raw materials . The compound has a molecular weight of 133.15 .
- The methods of application or experimental procedures for this preparation are not specified in the source .
- The outcomes of this preparation are also not specified in the source .
-
Synthesis of 4-Hydroxy-2-quinolones
- 4-Hydroxy-2-quinolones are compounds that can be synthesized from 4-Hydroxy-2-methylbenzonitrile . This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles .
- The methods of application or experimental procedures for this synthesis are not specified in the source .
- The outcomes of this synthesis are also not specified in the source .
-
Synthesis of 2-Hydroxy-4-methoxybenzaldehyde
- 2-Hydroxy-4-methoxybenzaldehyde is a compound that can be synthesized from 4-Hydroxy-2-methylbenzonitrile . The compound has a molecular weight of 133.15 .
- The methods of application or experimental procedures for this compound in chemical synthesis are not specified in the source .
- The outcomes of using this compound in chemical synthesis are also not specified in the source .
-
Preparation of MBenes (two-dimensional metal borides)
- MBenes, a family of two-dimensional (2D) transition metal borides, have recently attracted significant attention . Their elemental compositions, surface terminations, geometrical forms, and properties (chemical and physical) are unique and fascinating .
- The methods of application or experimental procedures for this preparation are not specified in the source .
- The outcomes of this preparation are also not specified in the source .
-
Green Synthesis of Benzonitrile
- Benzonitrile is a compound that can be synthesized from 4-Hydroxy-2-methylbenzonitrile . The compound has a molecular weight of 133.15 .
- The methods of application or experimental procedures for this synthesis are not specified in the source .
- The outcomes of this synthesis are also not specified in the source .
Safety And Hazards
When handling 4-Hydroxy-2-methylbenzonitrile, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
特性
IUPAC Name |
4-hydroxy-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQUZYVEQUGPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309018 | |
| Record name | 4-hydroxy-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methylbenzonitrile | |
CAS RN |
14143-26-1 | |
| Record name | 4-Hydroxy-2-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 210797 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14143-26-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



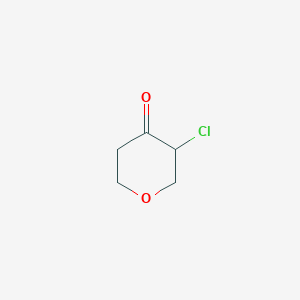




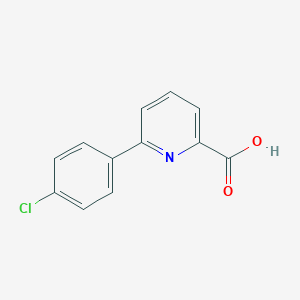
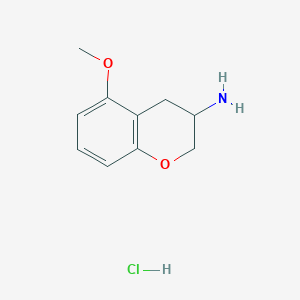
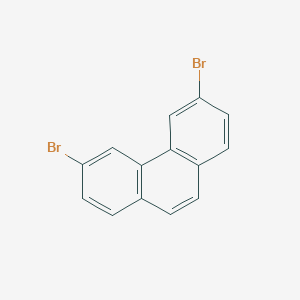


![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)

